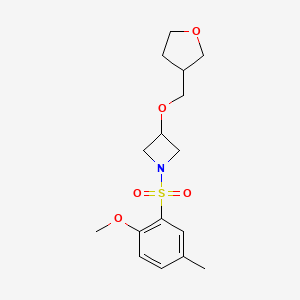

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine

Beschreibung

BenchChem offers high-quality 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2-methoxy-5-methylphenyl)sulfonyl-3-(oxolan-3-ylmethoxy)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-12-3-4-15(20-2)16(7-12)23(18,19)17-8-14(9-17)22-11-13-5-6-21-10-13/h3-4,7,13-14H,5-6,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOJMGWVQRKACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)OCC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article delves into the biological activity of this compound, summarizing key research findings, including its antiproliferative effects, antibacterial properties, and underlying mechanisms.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to an azetidine ring, with methoxy and tetrahydrofuran substituents. Its molecular formula is , and it has been identified as having significant lipophilicity, which may influence its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines:

- Cell Lines Tested : The compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney).

- IC50 Values : The IC50 values, which indicate the concentration required for 50% inhibition of cell growth, were reported as follows:

- MCF-7: IC50 = 3.1 µM

- HCT116: IC50 = 5.3 µM

- HEK293: IC50 = 4.8 µM

These results suggest that the compound exhibits selective activity against certain cancer types, particularly breast cancer cells.

Table 1: Antiproliferative Activity of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 3.1 | High |

| HCT116 | 5.3 | Moderate |

| HEK293 | 4.8 | Moderate |

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity:

- Target Bacteria : The compound was evaluated against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Notably, it displayed significant activity against Staphylococcus aureus and Enterococcus faecalis with MIC values around 16 µM.

Table 2: Antibacterial Activity of the Compound

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 | Gram-positive |

| Enterococcus faecalis | 8 | Gram-positive |

| Escherichia coli | >32 | Gram-negative |

The biological activity of this compound may be attributed to its ability to interfere with cellular processes in both cancerous and bacterial cells:

- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) : Some studies suggest that it may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

- In Vivo Models : In preclinical models, administration of the compound resulted in reduced tumor size in xenograft models of breast cancer, indicating its potential efficacy as an anticancer agent.

- Synergistic Effects : When combined with standard chemotherapeutics like doxorubicin, the compound demonstrated enhanced antiproliferative effects, suggesting potential for combination therapies.

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are employed to synthesize 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sulfonylation of the 2-methoxy-5-methylphenyl group with sulfonyl chloride, followed by azetidine ring formation and subsequent functionalization with a tetrahydrofuran-3-ylmethoxy group. Key intermediates are characterized using NMR (¹H, ¹³C) and mass spectrometry (ESI-TOF/MS) to confirm structural integrity . Purity is assessed via HPLC (≥95%), with retention times compared to standards.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H NMR identifies proton environments (e.g., methoxy protons at ~3.8 ppm, sulfonyl group integration). ¹³C NMR confirms carbon backbone, including tetrahydrofuran and azetidine rings .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- FT-IR : Validates functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with IC₅₀ determination) .

- Cell Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity .

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Replace the tetrahydrofuran-3-ylmethoxy group with other heterocycles (e.g., oxazole, imidazole) to assess steric/electronic effects .

- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl to modulate solubility/target affinity .

- Pharmacokinetic Profiling : Use Caco-2 monolayers for permeability and microsomal stability assays (t₁/₂ in liver microsomes) .

Q. What computational strategies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in active sites (e.g., kinase ATP-binding pockets) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability and ligand-protein hydrogen bonding .

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energies and identify critical residues .

Q. How can discrepancies in bioactivity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like buffer pH, ATP concentration in kinase assays, or serum content in cell culture .

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., des-methyl analogs) that may interfere with activity .

- Orthogonal Validation : Confirm results with alternative methods (e.g., SPR alongside enzymatic assays) .

Q. What strategies improve the compound’s stability in biological matrices?

- Methodological Answer :

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-QTOF-MS to identify oxidation/hydrolysis sites .

- Prodrug Design : Mask labile groups (e.g., esterify the methoxy group) to enhance plasma stability .

- Excipient Screening : Test cyclodextrins or liposomes in formulation studies to improve solubility and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.